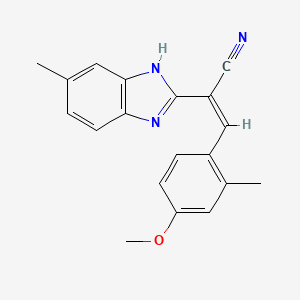![molecular formula C19H30ClNO3 B5275962 4-[2-[2-(2,4-Dimethyl-6-prop-2-enylphenoxy)ethoxy]ethyl]morpholine;hydrochloride](/img/structure/B5275962.png)
4-[2-[2-(2,4-Dimethyl-6-prop-2-enylphenoxy)ethoxy]ethyl]morpholine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[2-[2-(2,4-Dimethyl-6-prop-2-enylphenoxy)ethoxy]ethyl]morpholine;hydrochloride is a complex organic compound with a unique structure that includes a morpholine ring, an ether linkage, and a substituted phenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-[2-(2,4-Dimethyl-6-prop-2-enylphenoxy)ethoxy]ethyl]morpholine;hydrochloride typically involves multiple steps:
Formation of the Phenoxy Intermediate: The initial step involves the synthesis of the 2,4-dimethyl-6-prop-2-enylphenol intermediate. This can be achieved through alkylation reactions where 2,4-dimethylphenol is reacted with prop-2-enyl bromide in the presence of a base such as potassium carbonate.
Ether Formation: The phenoxy intermediate is then reacted with ethylene oxide to form the corresponding ethoxy derivative. This reaction is typically carried out under basic conditions using a catalyst such as potassium hydroxide.
Morpholine Introduction: The ethoxy derivative is further reacted with morpholine in the presence of a suitable solvent like ethanol to form the final product.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[2-[2-(2,4-Dimethyl-6-prop-2-enylphenoxy)ethoxy]ethyl]morpholine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce double bonds or other reducible groups.
Substitution: Nucleophilic substitution reactions can occur at the ether or morpholine nitrogen, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)
Substitution: Alkyl halides, nucleophiles like amines or thiols
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Saturated derivatives
Substitution: Various substituted morpholine derivatives
Scientific Research Applications
4-[2-[2-(2,4-Dimethyl-6-prop-2-enylphenoxy)ethoxy]ethyl]morpholine;hydrochloride has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of new drugs targeting specific receptors or enzymes.
Biology: The compound is used in biological assays to study its effects on cellular processes and its potential as a therapeutic agent.
Industrial Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 4-[2-[2-(2,4-Dimethyl-6-prop-2-enylphenoxy)ethoxy]ethyl]morpholine;hydrochloride involves its interaction with specific molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-[2-[2-(2,4-Dimethylphenoxy)ethoxy]ethyl]morpholine
- 4-[2-[2-(2,4-Dimethyl-6-methylphenoxy)ethoxy]ethyl]morpholine
- 4-[2-[2-(2,4-Dimethyl-6-ethylphenoxy)ethoxy]ethyl]morpholine
Uniqueness
4-[2-[2-(2,4-Dimethyl-6-prop-2-enylphenoxy)ethoxy]ethyl]morpholine;hydrochloride is unique due to the presence of the prop-2-enyl group, which imparts specific chemical properties and biological activities
Properties
IUPAC Name |
4-[2-[2-(2,4-dimethyl-6-prop-2-enylphenoxy)ethoxy]ethyl]morpholine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29NO3.ClH/c1-4-5-18-15-16(2)14-17(3)19(18)23-13-12-22-11-8-20-6-9-21-10-7-20;/h4,14-15H,1,5-13H2,2-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNLGLDOUMBWYMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)CC=C)OCCOCCN2CCOCC2)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-{[4-(3-fluorophenyl)-5-pyridin-2-yl-1H-imidazol-2-yl]methyl}tetrahydrofuran-3-carboxamide](/img/structure/B5275882.png)
![1-{[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-3-ethyl-1H-1,2,4-triazole](/img/structure/B5275890.png)
![N-({2-[benzyl(methyl)amino]pyridin-3-yl}methyl)-4-chloro-1H-pyrazole-3-carboxamide](/img/structure/B5275891.png)
![ethyl 2-{[(1-acetyl-4-piperidinyl)carbonyl]amino}-5-propyl-3-thiophenecarboxylate](/img/structure/B5275895.png)
![{2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethyl}(3-pyridinylmethyl)amine hydrochloride](/img/structure/B5275912.png)
![4-[[2-(2-Fluoro-5-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl]-1,4-oxazepane](/img/structure/B5275926.png)
![5-{[4-(3-pyridinylmethoxy)-1-piperidinyl]methyl}-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5275940.png)
![N-[2-(1H-benzimidazol-2-yl)phenyl]pyridine-4-carboxamide](/img/structure/B5275943.png)
![4-{[2-(1-pyrrolidinyl)-5,6,7,8-tetrahydro-4-quinazolinyl]carbonyl}-2-morpholinecarboxylic acid](/img/structure/B5275950.png)
![N-{1-[1-(2-hydroxy-4-methylpentanoyl)piperidin-4-yl]-1H-pyrazol-5-yl}benzamide](/img/structure/B5275954.png)
![(4E)-5-methyl-2-phenyl-4-[(4-prop-2-enoxyphenyl)methylidene]pyrazol-3-one](/img/structure/B5275966.png)

![N-(2-fluorophenyl)-4-[4-(1H-indol-2-ylcarbonyl)-1-piperazinyl]-4-oxobutanamide](/img/structure/B5275975.png)
![(3S,4S)-1-[(4-cyclopentyloxyphenyl)methyl]-4-morpholin-4-ylpyrrolidin-3-ol](/img/structure/B5275982.png)
